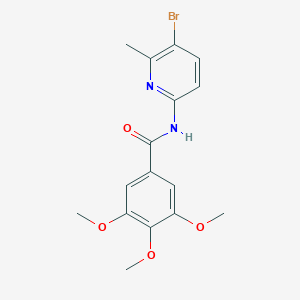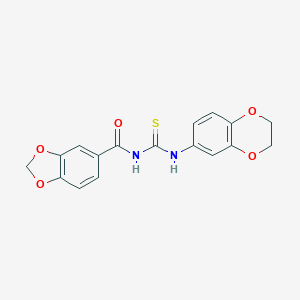![molecular formula C15H13F2NO2 B278369 N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B278369.png)
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds and is known for its unique chemical properties that make it an important tool for researchers in various fields.
作用機序
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is complex and varies depending on the specific application. In general, this compound works by binding to specific proteins or enzymes and altering their activity or function. This can lead to changes in cellular processes and ultimately affect the overall biological response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide in lab experiments is its high specificity for certain proteins or enzymes, which allows researchers to selectively target and study specific cellular processes. However, this compound also has limitations, including potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research involving N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, including the development of new therapeutic agents for the treatment of various diseases, the identification of new protein-protein interactions, and the exploration of new biochemical pathways and cellular processes. In addition, new synthesis methods and purification techniques may be developed to improve the efficiency and yield of this compound production.
合成法
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)aniline with 4-methylbenzoic acid in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a tool for investigating the role of specific enzymes in various biological processes. This compound has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
分子式 |
C15H13F2NO2 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10-6-8-11(9-7-10)14(19)18-12-4-2-3-5-13(12)20-15(16)17/h2-9,15H,1H3,(H,18,19) |
InChIキー |
WFLYWVOPIGRLMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)

![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)